molecular formula C22H24Cl2N2O8 B601058 4-epi-Chlortetracycline Hydrochloride CAS No. 101342-45-4

4-epi-Chlortetracycline Hydrochloride

Cat. No.: B601058
CAS No.: 101342-45-4
M. Wt: 515.3 g/mol
InChI Key: QYAPHLRPFNSDNH-FYRLHVCPSA-N
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Description

4-epi-Chlortetracycline Hydrochloride is a derivative of chlortetracycline, belonging to the tetracycline family of antibiotics. It is known for its broad-spectrum bacteriostatic properties, meaning it inhibits bacterial growth by interfering with protein synthesis. This compound is particularly significant in the pharmaceutical industry due to its applications in treating various bacterial infections .

Mechanism of Action

Target of Action

The primary target of 4-epi-Chlortetracycline Hydrochloride, like other tetracyclines, is the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.

Mode of Action

This compound competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By binding to the A site of the bacterial ribosome, it disrupts the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins . This disruption affects various downstream effects, including bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of other tetracyclines. It has a bioavailability of 30%, and it is metabolized in the gastrointestinal tract and liver . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction. By preventing the addition of amino acids to the peptide chain, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . In addition to its actions against microorganisms, this compound suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the epimerization at the 4 position often occurs during the manufacture, storage, or metabolism of tetracycline antibiotics . This can affect the stability and efficacy of the compound. Furthermore, the compound’s action can be influenced by the pH and temperature of the environment, as well as the presence of other substances that can interact with it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-epi-Chlortetracycline Hydrochloride involves the isomerization of chlortetracycline under acidic conditions. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-epi-Chlortetracycline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 4-epi-Chlortetracycline, which may have different pharmacological properties .

Scientific Research Applications

4-epi-Chlortetracycline Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-epi-Chlortetracycline Hydrochloride is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlortetracycline. This uniqueness can influence its efficacy and safety profile in various applications .

Properties

CAS No.

101342-45-4

Molecular Formula

C22H24Cl2N2O8

Molecular Weight

515.3 g/mol

IUPAC Name

(4R,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15+,21-,22-;/m0./s1

InChI Key

QYAPHLRPFNSDNH-FYRLHVCPSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Isomeric SMILES

C[C@@]1(C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Appearance

Pale Yellow to Yellow Solid

melting_point

>178 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate;  4-Epichlortetracycline Hydrochloride; 

Origin of Product

United States

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